

# discovery and history of 2-Amino-4,5-dichlorophenol

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## Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419

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An In-Depth Technical Guide to **2-Amino-4,5-dichlorophenol**: Synthesis, History, and Toxicological Significance

## Introduction

**2-Amino-4,5-dichlorophenol** is a chlorinated aromatic compound of significant interest in toxicological research and as a potential chemical intermediate. While not as widely commercialized as some of its isomers, its role as a key metabolite of the nephrotoxicant 3,4-dichloroaniline positions it as a crucial molecule for study in the fields of drug metabolism and safety assessment.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its logical synthetic pathway, and an in-depth look at its primary historical and current significance as a bioactive compound.

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and a scientifically grounded narrative of its toxicological importance.

## Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. These properties dictate its behavior in experimental and industrial settings, from storage and handling to reactivity.

Property	Value	Source
CAS Number	28443-57-4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> NO	<a href="#">[2]</a>
Molecular Weight	178.01 g/mol	<a href="#">[2]</a>
Appearance	Solid	
Melting Point	174-175 °C	
Boiling Point	309.1 °C at 760 mmHg	
IUPAC Name	2-amino-4,5-dichlorophenol	<a href="#">[2]</a>
Storage	4°C, protect from light, stored under nitrogen	

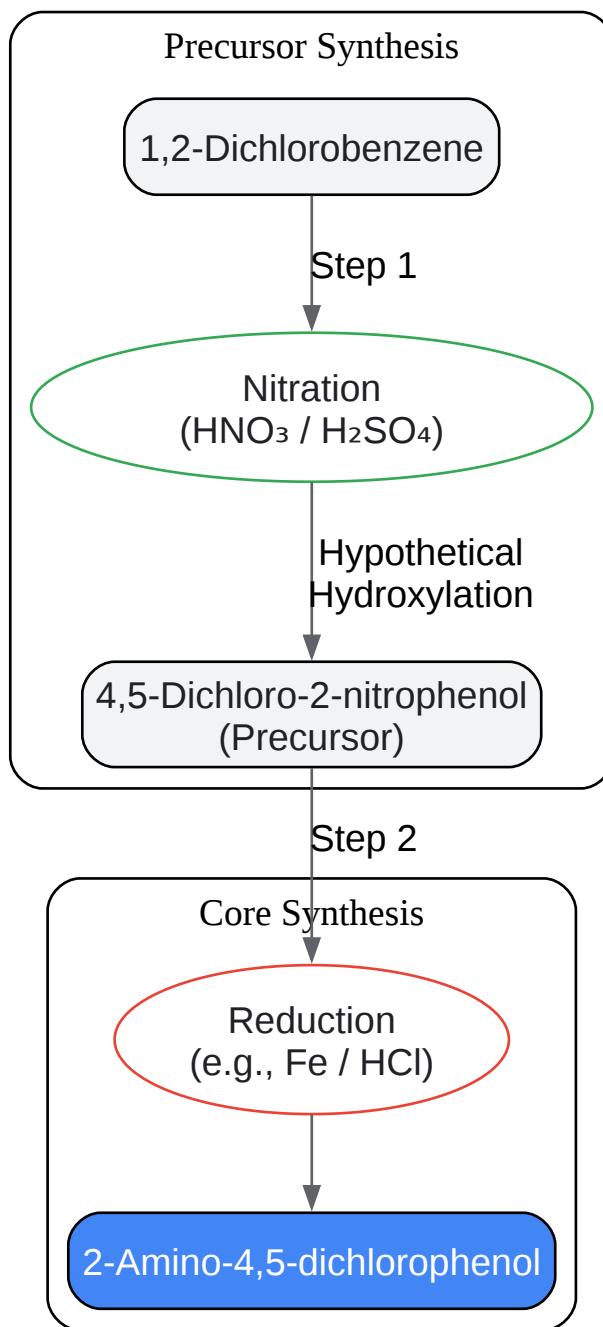
## Historical Context and Synthesis Pathway

The history of **2-Amino-4,5-dichlorophenol** is less about a singular moment of discovery and more intertwined with the broader development of industrial chemistry and toxicology. Its synthesis is logically derived from common industrial precursors, and its significance emerged from studies of other widely used chemicals. The most plausible and industrially relevant synthesis route begins with the nitration of 1,2-dichlorobenzene, followed by the reduction of the resulting nitro compound.

The key precursor, 1,2-dichloro-4-nitrobenzene, is produced on an industrial scale by the nitration of 1,2-dichlorobenzene.[\[4\]](#)[\[5\]](#) The subsequent reduction of the nitro group to an amine is a fundamental transformation in organic chemistry.[\[6\]](#)[\[7\]](#)

## Logical Synthesis Workflow

The synthesis of **2-Amino-4,5-dichlorophenol** can be strategically achieved via the reduction of its corresponding nitrophenol precursor, 4,5-dichloro-2-nitrophenol. The critical step in this process is the selective reduction of the nitro group to an amine functionality.



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Caption: Synthetic pathway for **2-Amino-4,5-dichlorophenol**.

## Experimental Protocol: Reduction of 4,5-Dichloro-2-nitrophenol

This protocol describes a classic and robust method for the reduction of an aromatic nitro group using iron in an acidic medium, a variant of the Béchamp reduction. This method is favored for its cost-effectiveness and high efficiency.[6][8]

#### Materials:

- 4,5-dichloro-2-nitrophenol (1 molar equivalent)
- Finely powdered iron filings (approx. 3 molar equivalents)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Sodium Hydroxide (NaOH) solution (e.g., 2N)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution

#### Procedure:

- Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with finely powdered iron filings and water.
- Acidification: Add a small amount of concentrated HCl to the stirred mixture and heat to near boiling (approx. 90-95°C) to activate the iron surface.
- Substrate Addition: Add the 4,5-dichloro-2-nitrophenol in small portions over a period of 1-1.5 hours to control the exothermic reaction. Maintain vigorous stirring and heating throughout the addition.
- Reaction Monitoring: Continue heating and stirring for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by the disappearance of the yellow color of the nitrophenol. A spot test on filter paper should show a nearly colorless mixture.[8]
- Work-up & Isolation:

- Allow the mixture to cool slightly. While still hot, carefully add a sodium hydroxide solution to precipitate dissolved iron salts and to dissolve the phenolic product as its sodium salt.
- Filter the hot mixture to remove the iron sludge. Wash the filter cake thoroughly with hot water.
- Combine the filtrate and washings. While warm, carefully acidify with concentrated HCl until the solution is just acidic to litmus paper. This will precipitate the crude **2-Amino-4,5-dichlorophenol**.
- Cool the mixture in an ice bath to maximize precipitation.

- Purification:
  - Collect the solid product by suction filtration.
  - Wash the product with cold water to remove residual salts.
  - The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).

#### Causality and Self-Validation:

- Expertise: Iron metal in an acidic medium is a classic reducing agent for nitroarenes. The acid serves to generate  $\text{FeCl}_2$  in situ and provides the necessary protons for the reduction. The reaction is heterogeneous, necessitating vigorous stirring to ensure contact between the reactants.
- Trustworthiness: The protocol is self-validating. The completion of the reaction is visually indicated by a color change. The work-up procedure is designed to separate the organic product from the inorganic iron sludge based on the pH-dependent solubility of the aminophenol.

## Applications and Toxicological Significance

While direct industrial applications of **2-Amino-4,5-dichlorophenol** are not widely documented, its isomers are important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.<sup>[9][10][11][12][13][14]</sup> For instance, 2-amino-4-chlorophenol is a precursor to

the muscle relaxant chlorzoxazone, and other dichlorinated aminophenols are used in manufacturing agrochemicals and anthelmintics like Oxyclozanide.[12][13]

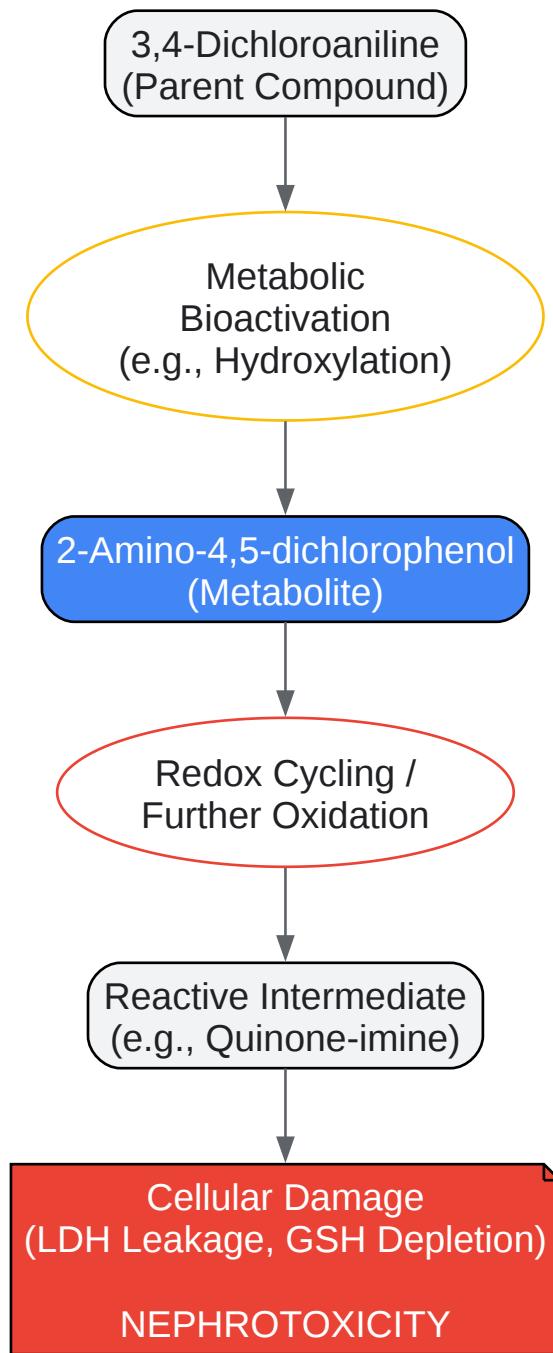
The primary and most studied role of **2-Amino-4,5-dichlorophenol** is in toxicology. It is a major hydroxylated metabolite of 3,4-dichloroaniline, an industrial chemical known to cause kidney damage (nephrotoxicity).[1]

## Mechanism of Nephrotoxicity

Research has shown that **2-Amino-4,5-dichlorophenol** is directly toxic to renal cells.[1] Its toxicity is believed to be mediated by the formation of a reactive intermediate through a process called bioactivation. This process often involves redox cycling, where the molecule is enzymatically converted into a highly reactive species that can damage cellular components.

Key findings from in vitro studies on rat renal cortical slices include:

- Direct Cytotoxicity: The compound causes a concentration- and time-dependent increase in lactate dehydrogenase (LDH) leakage, a marker of cell death.[1]
- Oxidative Stress: It leads to a rapid depletion of total glutathione (GSH) levels.[1] GSH is a critical cellular antioxidant, and its depletion is a hallmark of oxidative stress.
- Role of Reactive Intermediates: The toxicity of **2-Amino-4,5-dichlorophenol** can be reduced by pretreatment with antioxidants like glutathione and ascorbic acid, which suggests that cytotoxicity is at least partially mediated by a reactive intermediate.[1] This points towards the formation of a reactive quinone-imine or similar species that can bind to cellular macromolecules or generate reactive oxygen species.



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Caption: Metabolic bioactivation and toxicity of **2-Amino-4,5-dichlorophenol**.

The study of **2-Amino-4,5-dichlorophenol** is a classic example of how understanding the metabolism of a parent compound is essential for elucidating its mechanism of toxicity. For drug development professionals, this underscores the importance of metabolite identification and safety profiling during preclinical assessment.

## Conclusion

**2-Amino-4,5-dichlorophenol** stands as a molecule of considerable scientific interest, primarily defined by its role in toxicology. While its direct industrial history is modest, the chemical principles for its synthesis are well-established, drawing from fundamental reactions in organic chemistry. Its true significance lies in its identity as a nephrotoxic metabolite, providing a valuable model for studying the mechanisms of chemically induced kidney injury. For researchers in toxicology and drug safety, **2-Amino-4,5-dichlorophenol** serves as a critical tool for understanding bioactivation, oxidative stress, and the complex relationship between chemical structure and biological activity.

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